(R)-2-((2-Benzamidopropanoyl)thio)acetic acid
Overview
Description
®-2-((2-Benzamidopropanoyl)thio)acetic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a benzamide group, a thioester linkage, and a chiral center, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-Benzamidopropanoyl)thio)acetic acid typically involves the following steps:
Formation of Benzamide: The benzamide group can be introduced through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Thioester Formation: The thioester linkage can be formed by reacting a thiol with an acyl chloride or anhydride.
Chiral Center Introduction: The chiral center can be introduced using chiral catalysts or starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioester linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thioester moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand or catalyst in asymmetric synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Protein Modification: Can be used to modify proteins through thioester exchange reactions.
Medicine
Drug Development:
Industry
Material Science: Use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-((2-Benzamidopropanoyl)thio)acetic acid depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((2-Benzamidopropanoyl)thio)acetic acid: The enantiomer of the compound, with different stereochemistry.
2-((2-Benzamidopropanoyl)thio)propanoic acid: A similar compound with a different side chain.
N-Benzoyl-L-cysteine: A related compound with a benzamide group and a thioester linkage.
Uniqueness
®-2-((2-Benzamidopropanoyl)thio)acetic acid is unique due to its specific chiral center and the combination of functional groups, which may confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[(2R)-2-benzamidopropanoyl]sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-8(12(17)18-7-10(14)15)13-11(16)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJDVGZWJKPUDA-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)SCC(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)SCC(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138079-74-0 | |
Record name | 2-{[(2R)-2-(phenylformamido)propanoyl]sulfanyl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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